1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine
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Overview
Description
1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropyl group and a piperazine ring. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a subject of interest for various research and industrial applications.
Preparation Methods
The synthesis of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Piperazine: The final step involves coupling the trifluoromethylphenylcyclopropyl intermediate with piperazine under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurological disorders and cancers.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, modulating their activity. Additionally, the compound may interact with neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)phenyl)piperazine: This compound lacks the cyclopropyl group, which may result in different chemical and biological properties.
3-(4-(Trifluoromethyl)phenyl)piperazine: The position of the trifluoromethyl group is different, potentially affecting its reactivity and interactions with biological targets.
1-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine: This compound contains additional functional groups, which may enhance its biological activity and specificity.
The uniqueness of this compound lies in its combination of the trifluoromethyl, cyclopropyl, and piperazine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-[4-(trifluoromethyl)phenyl]cyclopropyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2/c15-14(16,17)12-3-1-11(2-4-12)13(5-6-13)19-9-7-18-8-10-19/h1-4,18H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDZDXCWWDGWOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(F)(F)F)N3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743219 |
Source
|
Record name | 1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-95-9 |
Source
|
Record name | 1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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